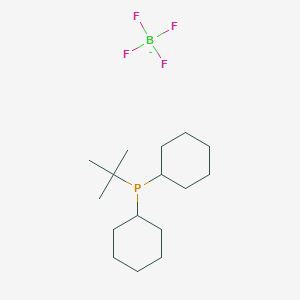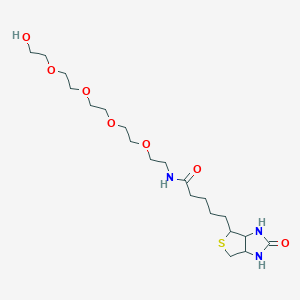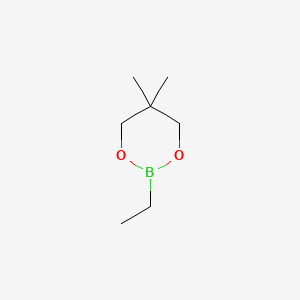
Phosphine, dicyclohexyl(1,1-dimethylethyl)-, tetrafluoroborate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phosphine, dicyclohexyl(1,1-dimethylethyl)-, tetrafluoroborate is a chemical compound with the molecular formula C16H31BF4P. It is commonly used as a ligand in various catalytic processes, particularly in the field of organic synthesis. This compound is known for its stability and effectiveness in facilitating chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
Phosphine, dicyclohexyl(1,1-dimethylethyl)-, tetrafluoroborate can be synthesized through the reaction of dicyclohexyl(1,1-dimethylethyl)phosphine with tetrafluoroboric acid. The reaction typically occurs under controlled conditions to ensure the purity and yield of the product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents. The process is optimized to maximize yield and minimize impurities. The compound is then purified through crystallization or other suitable methods to achieve the desired purity levels.
化学反应分析
Types of Reactions
Phosphine, dicyclohexyl(1,1-dimethylethyl)-, tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced under specific conditions to yield different phosphine derivatives.
Substitution: The compound can participate in substitution reactions, where the phosphine ligand is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include palladium catalysts, aryl chlorides, and other organometallic reagents. The reactions typically occur under mild to moderate temperatures and may require inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from reactions involving this compound include various phosphine derivatives and complexes that are useful in further synthetic applications.
科学研究应用
Phosphine, dicyclohexyl(1,1-dimethylethyl)-, tetrafluoroborate has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in catalytic processes, such as cross-coupling reactions and hydrogenation.
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of fine chemicals and materials with specific properties.
作用机制
The mechanism by which phosphine, dicyclohexyl(1,1-dimethylethyl)-, tetrafluoroborate exerts its effects involves its ability to coordinate with metal centers in catalytic processes. The phosphine ligand donates electron density to the metal center, stabilizing it and facilitating various chemical transformations. This coordination enhances the reactivity and selectivity of the catalytic process.
相似化合物的比较
Similar Compounds
Phosphine, bis(1,1-dimethylethyl)-: This compound has a similar structure but with two tert-butyl groups instead of dicyclohexyl groups.
Phosphine, (1,1-dimethylethyl)-: This compound contains a single tert-butyl group and is less sterically hindered compared to dicyclohexyl(1,1-dimethylethyl)phosphine.
Uniqueness
Phosphine, dicyclohexyl(1,1-dimethylethyl)-, tetrafluoroborate is unique due to its combination of steric bulk and electronic properties, which make it an effective ligand in various catalytic processes. Its stability and ability to form strong complexes with metal centers set it apart from other similar compounds.
属性
分子式 |
C16H31BF4P- |
|---|---|
分子量 |
341.2 g/mol |
IUPAC 名称 |
tert-butyl(dicyclohexyl)phosphane;tetrafluoroborate |
InChI |
InChI=1S/C16H31P.BF4/c1-16(2,3)17(14-10-6-4-7-11-14)15-12-8-5-9-13-15;2-1(3,4)5/h14-15H,4-13H2,1-3H3;/q;-1 |
InChI 键 |
XOMLPCCNVCCMRG-UHFFFAOYSA-N |
规范 SMILES |
[B-](F)(F)(F)F.CC(C)(C)P(C1CCCCC1)C2CCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[5,7-Dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxy-6-methyloxane-3,4,5-triol;chloride](/img/structure/B12099907.png)



![5,9-Dibromo-7,7-diphenyl-fluoreno[4,3-b]benzofuran](/img/structure/B12099934.png)
![13-[1,2-bis(2,2-dimethyl-1,3-dioxolan-4-yl)-2-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yloxy)ethoxy]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaene](/img/structure/B12099939.png)



![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(2-hydroxyethyl)pyrimidine-2,4-dione](/img/structure/B12099970.png)



![2,3,11,14-tetrahydroxy-10,13-dimethyl-17-(2,3,5-trihydroxy-6-methylheptan-2-yl)-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B12099995.png)
